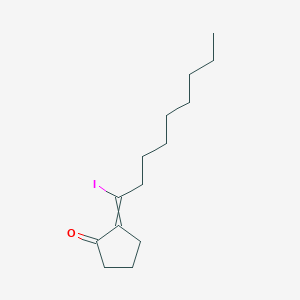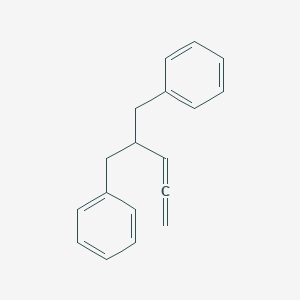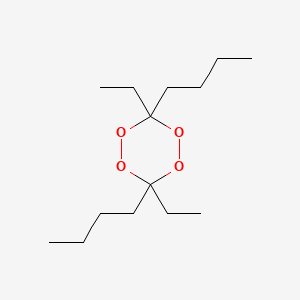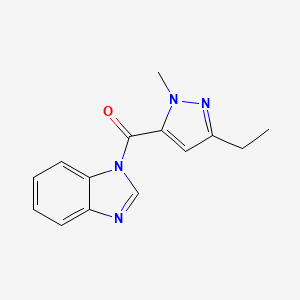
D-Alanyl-O-benzyl-N-methyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Alanyl-O-benzyl-N-methyl-L-serine: is a synthetic amino acid derivative It is characterized by the presence of an alanyl group, a benzyl-protected hydroxyl group, and a methylated serine residue
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-benzyl-N-methyl-L-serine typically involves the protection of functional groups, followed by coupling reactions. One common method includes:
Protection of the hydroxyl group: on serine using a benzyl group.
Methylation of the amino group: on serine to form N-methyl-L-serine.
Coupling of D-alanine: to the protected and methylated serine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of amino acids and protecting groups under controlled conditions. This ensures high purity and yield of the final product.
化学反应分析
Types of Reactions: D-Alanyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyl protecting group, revealing the free hydroxyl group.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Various nucleophiles can be used under basic conditions to substitute the benzyl group.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Free hydroxyl group on serine.
Substitution: Various substituted serine derivatives.
科学研究应用
Chemistry: D-Alanyl-O-benzyl-N-methyl-L-serine is used in the synthesis of peptides and peptidomimetics
Biology: In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate specificity. It serves as a building block for designing enzyme inhibitors and receptor agonists/antagonists.
Medicine: this compound has potential applications in drug development. It can be incorporated into peptide-based drugs to improve their pharmacokinetic properties, such as stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialized peptides for research and therapeutic purposes. It is also employed in the development of novel biomaterials.
作用机制
The mechanism of action of D-Alanyl-O-benzyl-N-methyl-L-serine depends on its incorporation into peptides and proteins. It can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
D-Alanyl-L-serine: Lacks the benzyl and methyl groups, making it less hydrophobic and less sterically hindered.
N-Methyl-L-serine: Lacks the alanyl and benzyl groups, affecting its incorporation into peptides.
O-Benzyl-L-serine: Lacks the alanyl and methyl groups, altering its chemical reactivity and biological activity.
Uniqueness: D-Alanyl-O-benzyl-N-methyl-L-serine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The benzyl group provides protection and hydrophobicity, the methyl group enhances steric hindrance, and the alanyl group allows for peptide coupling. This combination makes it a valuable tool in peptide synthesis and drug development.
属性
CAS 编号 |
921934-13-6 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-aminopropanoyl]-methylamino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-10(15)13(17)16(2)12(14(18)19)9-20-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,18,19)/t10-,12+/m1/s1 |
InChI 键 |
FZFGMPLIFZFUTQ-PWSUYJOCSA-N |
手性 SMILES |
C[C@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
规范 SMILES |
CC(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)


![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)

![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)


